Cas no 2280482-12-2 (benzyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate)

Benzyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate is a synthetic organic compound featuring a chloro-substituted thiazole core linked to a benzyl carbamate group. This structure imparts reactivity and selectivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro-thiazole moiety enhances electrophilic properties, facilitating further functionalization, while the carbamate group provides stability and controlled release characteristics. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other transformations. The compound is particularly useful in the development of bioactive molecules, including insecticides and fungicides, due to its ability to interact with biological targets effectively. High purity and precise synthesis protocols ensure reliability in research and industrial applications.
benzyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate structure
2280482-12-2 structure
Product Name:benzyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate
CAS No:2280482-12-2
MF:C12H11ClN2O2S
MW:282.745940446854
CID:5876372
PubChem ID:165934526
Update Time:2025-06-07

benzyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2280482-12-2
    • EN300-7278334
    • benzyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate
    • Inchi: 1S/C12H11ClN2O2S/c13-11-14-6-10(18-11)7-15-12(16)17-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,16)
    • InChI Key: LJGAKAXHKXIJKS-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(CNC(=O)OCC2C=CC=CC=2)S1

Computed Properties

  • Exact Mass: 282.0229765g/mol
  • Monoisotopic Mass: 282.0229765g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 79.5Ų

benzyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate Pricemore >>

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Additional information on benzyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate

Recent Advances in the Study of Benzyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate (CAS: 2280482-12-2)

Benzyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate (CAS: 2280482-12-2) is a synthetic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its thiazole ring and carbamate functional group, has shown promising potential in various applications, including drug development and agrochemical research. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, making it a compound of interest for researchers in the field.

The synthesis of benzyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate involves multi-step organic reactions, with the thiazole ring serving as a key structural motif. The presence of the chloro-substituent on the thiazole ring enhances the compound's reactivity, making it a versatile intermediate for further chemical modifications. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in more complex chemical and biological studies.

In terms of biological activity, benzyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate has demonstrated notable effects in preliminary studies. Research has indicated that this compound exhibits inhibitory activity against certain enzymes and receptors, suggesting potential applications in the development of novel therapeutics. For instance, studies have explored its role as a modulator of neurotransmitter activity, which could have implications for treating neurological disorders. Additionally, its agrochemical potential has been investigated, with findings pointing to its efficacy as a pesticide or herbicide.

One of the most significant recent findings involves the compound's interaction with specific biological targets. A 2023 study published in the *Journal of Medicinal Chemistry* reported that benzyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate binds selectively to certain protein kinases, inhibiting their activity. This discovery opens new avenues for the development of kinase inhibitors, which are crucial in cancer therapy and other diseases characterized by aberrant kinase activity. The study also highlighted the compound's favorable pharmacokinetic properties, such as its stability and bioavailability, which are essential for its potential use in clinical settings.

Despite these promising findings, challenges remain in the development and application of benzyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate. Issues such as toxicity, metabolic stability, and scalability of synthesis need to be addressed to fully realize its potential. Ongoing research is focused on optimizing the compound's structure to enhance its efficacy and reduce any adverse effects. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and translate laboratory findings into practical applications.

In conclusion, benzyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate (CAS: 2280482-12-2) represents a promising compound in the field of chemical biology and pharmaceutical research. Its unique structural features and biological activity make it a valuable subject for further investigation. As research progresses, this compound may pave the way for the development of new therapeutic agents and agrochemicals, contributing to advancements in human health and agriculture. Future studies should continue to explore its mechanisms of action, optimize its properties, and assess its potential in real-world applications.

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